N-[(S)-[(1S,2R)-1-methyl-2-[(2R)-1-[(5-methyl-2-furanyl)methylamino]-1-oxopropan-2-yl]cyclopropyl]-phenylmethyl]carbamic acid (phenylmethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(S)-[(1S,2R)-1-methyl-2-[(2R)-1-[(5-methyl-2-furanyl)methylamino]-1-oxopropan-2-yl]cyclopropyl]-phenylmethyl]carbamic acid (phenylmethyl) ester is a carboxylic ester. It derives from a benzyl alcohol.
Scientific Research Applications
Enantioselective Synthesis
- The compound plays a significant role in the enantioselective preparation of dihydropyrimidones, important for the development of chiral compounds in medicinal chemistry (Goss et al., 2009).
Asymmetric Syntheses
- It has been used in asymmetric syntheses of 1-amino-2-phenyl(alkyl)cyclopropanecarboxylic acids by diastereoselective cyclopropanation of highly functionalized monochiral olefines, highlighting its importance in producing enantiomerically pure compounds (Alcaraz et al., 1994).
Advanced Drug Synthesis
- The compound is instrumental in the enantiospecific preparation of various pharmaceuticals, such as PD 145942 and PD 154075, which are drug candidates for the treatment of anxiety and emesis (Ekhato & Huang, 1997).
Chiral Synthon Preparation
- It has been used in the preparation of chiral synthons for HIV protease inhibitors, demonstrating its significance in developing antiviral drugs (Patel et al., 1997).
Muscarinic Receptor Antagonist
- The compound serves as a bifunctional muscarinic receptor antagonist and β2-Adrenoceptor agonist (MABA), indicating its potential in treating respiratory conditions (Steinfeld et al., 2011).
Mycolic Acid Biosynthesis Inhibition
- It has been used in synthesizing cyclopropane fatty acids, which act as inhibitors of mycolic acid biosynthesis, crucial for developing treatments against mycobacterial infections (Hartmann et al., 1994).
properties
Product Name |
N-[(S)-[(1S,2R)-1-methyl-2-[(2R)-1-[(5-methyl-2-furanyl)methylamino]-1-oxopropan-2-yl]cyclopropyl]-phenylmethyl]carbamic acid (phenylmethyl) ester |
---|---|
Molecular Formula |
C28H32N2O4 |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
benzyl N-[(S)-[(1S,2R)-1-methyl-2-[(2R)-1-[(5-methylfuran-2-yl)methylamino]-1-oxopropan-2-yl]cyclopropyl]-phenylmethyl]carbamate |
InChI |
InChI=1S/C28H32N2O4/c1-19-14-15-23(34-19)17-29-26(31)20(2)24-16-28(24,3)25(22-12-8-5-9-13-22)30-27(32)33-18-21-10-6-4-7-11-21/h4-15,20,24-25H,16-18H2,1-3H3,(H,29,31)(H,30,32)/t20-,24-,25-,28+/m1/s1 |
InChI Key |
SRNJFFZNRXKBLI-PFCXFHTISA-N |
Isomeric SMILES |
CC1=CC=C(O1)CNC(=O)[C@H](C)[C@H]2C[C@]2(C)[C@@H](C3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)C(C)C2CC2(C)C(C3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.